Ammonium 6-bromoquinazoline-4-carboxylate

Description

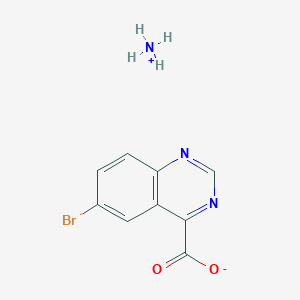

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;6-bromoquinazoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZDCVNKSLYUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)[O-].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621817 |

Source

|

| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474710-80-0 |

Source

|

| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ammonium 6-bromoquinazoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Ammonium 6-bromoquinazoline-4-carboxylate, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. From its fundamental chemical properties to its synthesis and prospective applications, this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a quinazoline derivative characterized by a bromine substituent at the 6-position and an ammonium carboxylate group at the 4-position. This specific arrangement of functional groups imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

CAS Number: 474710-80-0[1][2][3][4][5]

Molecular Formula: C₉H₈BrN₃O₂[1][2][3][4][6]

Molecular Weight: 270.08 g/mol [1][2][3][4][6]

Synonyms: 6-Bromo-4-quinazolinecarboxylic acid ammonium salt, 6-Bromoquinazoline-4-carboxylic Acid, ammonium salt[1][2][4]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 474710-80-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈BrN₃O₂ | [1][2][3][4][6] |

| Molecular Weight | 270.08 g/mol | [1][2][3][4][6] |

| Appearance | Typically a solid powder | |

| Storage | Inert atmosphere, Room Temperature | [1] |

The quinazoline core is a prevalent scaffold in many biologically active compounds, including several FDA-approved drugs. The presence of the bromine atom at the 6-position offers a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Synthesis and Mechanistic Insights

While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical synthetic pathway can be devised based on established methodologies for related quinazoline derivatives. A common and effective approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

Proposed Synthetic Workflow

The synthesis of the parent acid, 6-bromoquinazoline-4-carboxylic acid, is the crucial step, which can then be readily converted to the ammonium salt.

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place under an inert atmosphere to prevent degradation. [1]

References

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

-

Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Rajveer, Ch., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Bassyouni, F. A., et al. (2006). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Egyptian Journal of Biomedical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonium. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt CAS#: 474710-80-0 [amp.chemicalbook.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]

- 5. China 6-bromoquinazoline-4-carboxylic acid, ammonia salt 474710-80-0 [chinachemnet.com]

- 6. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]

An In-depth Technical Guide to Ammonium 6-bromoquinazoline-4-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ammonium 6-bromoquinazoline-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use as a key building block in medicinal chemistry and materials science.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core, highlighting its importance in targeting key signaling pathways in oncology.[6]

This compound emerges as a valuable intermediate in this context. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The carboxylate group at the 4-position, presented here as its ammonium salt to potentially enhance solubility and handling, provides another key functional group for amide bond formation or other modifications. This dual functionality makes it a versatile building block for the synthesis of complex molecular architectures and compound libraries for high-throughput screening.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be inferred from data on its parent acid and related quinazoline derivatives.

| Property | Value | Source/Reference |

| CAS Number | 474710-80-0 | [7][8] |

| Molecular Formula | C₉H₈BrN₃O₂ | [7][8][9] |

| Molecular Weight | 270.08 g/mol | [7][8][9] |

| Appearance | Typically a white to off-white solid powder. | (inferred from 6-Bromoquinazolin-4-ol) |

| Solubility | Expected to have some solubility in water due to the ammonium salt form. Soluble in polar organic solvents like DMSO. | [10][11] (inferred from stability studies of related quinazolines) |

| Storage | Store in an inert atmosphere at room temperature. | [7][8] |

Stability Insights: Studies on similar quinazoline derivatives indicate that their solutions can be stable for extended periods. For instance, solutions in ultrapure water and DMSO have shown stability for weeks to months when stored in the dark at temperatures ranging from 4°C to 22°C.[10][11] It is crucial to define the stability of any compound intended for biomedical applications, as characteristics can vary with environmental factors.[11] For this compound, it is recommended to perform compound-specific stability studies under the intended experimental conditions.

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in the literature. However, a logical synthetic pathway can be proposed based on established methodologies for related quinazoline derivatives. The process would typically involve the synthesis of the parent carboxylic acid followed by a simple acid-base reaction.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromoquinazoline-4-carboxylic Acid

This step is based on the general synthesis of quinazoline-4-carboxylic acids from anthranilic acid precursors.

-

Reaction Setup: To a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone), add diethyl oxomalonate (1.1 equivalents).

-

Cyclization: Heat the reaction mixture at an elevated temperature (e.g., 120-140°C) for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. This step forms the ethyl ester intermediate.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a base (e.g., NaOH or KOH). Reheat the mixture to reflux to hydrolyze the ester to the carboxylic acid.

-

Workup and Purification: After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude 6-bromoquinazoline-4-carboxylic acid. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Formation of this compound

-

Dissolution: Suspend the purified 6-bromoquinazoline-4-carboxylic acid in a minimal amount of a suitable solvent, such as ethanol.

-

Salt Formation: Add an aqueous solution of ammonium hydroxide dropwise with stirring until the solid completely dissolves and the solution becomes neutral or slightly basic.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a solid.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three main components: the quinazoline core, the bromine substituent, and the carboxylate group.

Reactivity Map

Caption: Key reactive sites on this compound.

-

Reactions at the 6-Bromo Position: The C-Br bond is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkyne groups. This is a cornerstone strategy for building molecular complexity and is widely used in the synthesis of kinase inhibitors and other targeted therapeutics.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Reactions at the 4-Carboxylate Position: The carboxylate group is a nucleophile, but for synthetic utility, it is typically converted back to the carboxylic acid in situ or used as the free acid. The primary reaction is amide bond formation.

-

Amide Coupling: Activation of the corresponding carboxylic acid (with reagents like HATU or EDC) followed by reaction with a primary or secondary amine yields a diverse range of amides. This is a crucial step in modifying the pharmacokinetics and pharmacodynamics of drug candidates.

-

-

Reactions involving the Quinazoline Ring: The quinazoline ring itself is relatively stable. Nucleophilic aromatic substitution on the ring is generally difficult unless activated by strongly electron-withdrawing groups.

Applications in Research and Development

Given the prevalence of the 6-bromoquinazoline scaffold in biologically active molecules, this compound is an excellent starting point for several R&D applications.

-

Anticancer Drug Discovery: The quinazoline core is central to many Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6] This compound can be used to synthesize novel analogues for screening against various cancer cell lines, such as breast (MCF-7) and colon (SW480) cancer.[4][5][6]

-

Antimicrobial Agents: Quinazoline derivatives have demonstrated significant antibacterial and antifungal activities.[1][2] The scaffold can be elaborated to develop new agents to combat multidrug-resistant bacteria, potentially by inhibiting efflux pumps.[11]

-

Inhibitors of Other Kinases and Enzymes: The versatility of the scaffold allows for its adaptation to target other enzymes. For example, quinazoline-based molecules have been developed as inhibitors of carbonic anhydrases, which are implicated in tumorigenicity.[12]

Safety and Handling

Based on available supplier data, this compound should be handled with care.

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

References

-

Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

-

Chitescu, C. L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. Available at: [Link]

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. SpectraBase. Available at: [Link]

-

ChemSrc. (n.d.). This compound. ChemSrc. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

-

Ghorbani, M., et al. (2019). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. Available at: [Link]

-

Khabnadideh, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Available at: [Link]

-

Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). Ammonium. PubChem. Available at: [Link]

-

PubChemLite. (n.d.). 6-bromoquinazoline-2-carboxylic acid. PubChemLite. Available at: [Link]

-

Dash, A., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available at: [Link]

-

Elsayed, Z. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt CAS#: 474710-80-0 [amp.chemicalbook.com]

- 8. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]

- 9. allbiopharm.com [allbiopharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ammonium 6-bromoquinazoline-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for ammonium 6-bromoquinazoline-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The quinazoline scaffold is a cornerstone in the synthesis of novel therapeutic agents, and its halogenated derivatives, such as the 6-bromo substituted quinazolines, serve as versatile building blocks.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthesis, including the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The synthesis commences with the readily available 5-bromoanthranilic acid, proceeding through a critical cyclization step to form the quinazolinone ring system, followed by conversion to the target ammonium salt.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of quinazoline have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4][5] The introduction of a bromine atom at the 6-position of the quinazoline ring offers a strategic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The carboxylate group at the 4-position provides a site for derivatization into esters and amides, further expanding the accessible chemical space.[6] This guide focuses on a logical and efficient pathway to synthesize this compound, a water-soluble form of the parent carboxylic acid, which can be advantageous for certain biological assays and formulation studies.

Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic structure, 6-bromoquinazoline-4-carboxylic acid. The second stage involves the straightforward conversion of the carboxylic acid to its corresponding ammonium salt. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Figure 1. Overall Synthetic Workflow.

Stage 1: Synthesis of 6-Bromoquinazoline-4-carboxylic Acid

The construction of the 6-bromoquinazoline-4-carboxylic acid core is the most critical part of the synthesis. A common and effective strategy for the formation of the quinazoline ring involves the cyclization of an appropriately substituted anthranilic acid derivative. In this case, 5-bromoanthranilic acid serves as the ideal starting material.

Mechanistic Rationale

The formation of the quinazoline-4-carboxylic acid ring system from an anthranilic acid derivative can be achieved through various methods. One-pot, three-component reactions involving an isatin derivative, an aldehyde, and ammonium acetate have been reported for the synthesis of quinazoline-4-carboxylic acids.[6][7] This approach involves the initial formation of a Schiff base, followed by cyclization and subsequent oxidation to the aromatic quinazoline.

For the synthesis of the 6-bromo derivative, a plausible pathway involves the reaction of 5-bromoanthranilic acid with a suitable C1 source to introduce the carbon atom at the 4-position and a nitrogen source for the N3 atom of the quinazoline ring. The use of formamide or formamidine can serve this purpose. Alternatively, a reaction with glyoxylic acid followed by treatment with ammonia can lead to the desired cyclized product.

The following diagram illustrates a plausible reaction pathway starting from 5-bromoanthranilic acid.

Caption: Figure 2. Plausible Reaction Pathway.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-bromoquinazoline-4-carboxylic acid.

Materials:

-

5-Bromoanthranilic acid

-

Glyoxylic acid monohydrate

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for acidification, if necessary)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Step 1: Condensation Reaction. In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in ethanol.

-

Add glyoxylic acid monohydrate (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add ammonium acetate (3-5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Isolation and Purification. After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.

-

The crude product is then subjected to purification. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography. In many cases, the sodium salt of the carboxylic acid is formed first.[7] Acidification with HCl will then precipitate the carboxylic acid.

Stage 2: Formation of this compound

The conversion of 6-bromoquinazoline-4-carboxylic acid to its ammonium salt is a straightforward acid-base reaction. This step enhances the aqueous solubility of the compound, which can be beneficial for certain applications.

Mechanistic Rationale

Carboxylic acids react with bases to form salts. In this case, the carboxylic acid group of 6-bromoquinazoline-4-carboxylic acid will donate a proton to the ammonia (from an ammonia source like ammonium hydroxide), forming the carboxylate anion and the ammonium cation.

Detailed Experimental Protocol

Materials:

-

6-Bromoquinazoline-4-carboxylic acid

-

Ammonium hydroxide solution (e.g., 28-30% in water)

-

Ethanol or another suitable solvent

-

Diethyl ether or other non-polar solvent for precipitation

Procedure:

-

Step 1: Dissolution. Suspend the purified 6-bromoquinazoline-4-carboxylic acid in a minimal amount of a suitable solvent like ethanol.

-

Step 2: Salt Formation. While stirring, add ammonium hydroxide solution dropwise to the suspension. The solid should dissolve as the ammonium salt is formed. Continue adding the ammonium hydroxide until a clear solution is obtained and the pH is basic.

-

Step 3: Isolation of the Ammonium Salt. The ammonium salt can be isolated by removing the solvent under reduced pressure. Alternatively, a non-polar solvent like diethyl ether can be added to the solution to precipitate the salt.

-

Collect the precipitated solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield this compound.

Data Summary

The following table summarizes key data points for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Bromoanthranilic acid | C₇H₆BrNO₂ | 216.03 | Off-white to pale yellow solid |

| This compound | C₉H₈BrN₃O₂ | 270.08 | White to off-white solid |

Conclusion

The synthesis of this compound is a multi-step process that begins with the cyclization of 5-bromoanthranilic acid to form the core 6-bromoquinazoline-4-carboxylic acid structure, followed by a simple acid-base reaction to yield the final ammonium salt. This guide provides a detailed, scientifically-grounded framework for researchers and professionals in drug development to produce this valuable heterocyclic building block. The presented pathway is based on established principles of quinazoline synthesis and offers a logical and efficient route to the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mediresonline.org [mediresonline.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

6-bromoquinazoline-4-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 6-Bromoquinazoline-4-carboxylic Acid Derivatives

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 6-bromoquinazoline-4-carboxylic acid and its derivatives, a class of molecules strategically designed for further chemical elaboration in drug discovery programs. The bromine atom at the C6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C4-position allows for the straightforward formation of amide and ester libraries. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and the mechanistic rationale behind key synthetic transformations.

The Strategic Importance of the 6-Bromoquinazoline-4-Carboxylic Acid Scaffold

Quinazoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific architecture of 6-bromoquinazoline-4-carboxylic acid is not arbitrary; it is a "privileged scaffold" engineered for efficient diversification.

-

The C4-Carboxylic Acid: This functional group is a key anchor point for building diversity. It can be readily converted into a wide array of amides and esters, allowing for the systematic exploration of the structure-activity relationship (SAR) by probing interactions with specific pockets of a biological target.[5]

-

The C6-Bromo Substituent: The bromine atom is a critical linchpin for modern synthetic chemistry. It is an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a vast range of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space accessible from a common intermediate.

This dual-functionality makes the scaffold an exceptionally powerful platform for generating libraries of complex molecules for high-throughput screening and lead optimization.[6]

Core Synthesis: An Efficient Route to 6-Bromoquinazoline-4-carboxylic Acid

While several general methods exist for quinazoline synthesis, a highly efficient and convergent strategy for the title compound begins with 5-bromoisatin. This approach builds the desired functionality directly into the heterocyclic core. The pathway involves a one-pot, three-component reaction following the hydrolysis of the isatin precursor.

The logical flow for the synthesis of the core structure is outlined below.

Caption: Synthetic workflow for the core 6-bromoquinazoline-4-carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-bromoquinazoline-4-carboxylic acid

This protocol is adapted from a similar, non-brominated synthesis and serves as a representative example of the methodology.[5]

-

Isatin Hydrolysis: In a round-bottom flask, suspend isatin (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to 90°C with vigorous stirring until the isatin is fully dissolved and the hydrolysis is complete (monitor by TLC). Cool the reaction mixture to room temperature.

-

One-Pot Condensation: To the resulting solution of (2-aminophenyl)-oxo-acetic acid sodium salt, add ethanol, followed by 4-chlorobenzaldehyde (1.1 eq) and ammonium acetate (NH₄OAc) (3.0 eq).

-

Cyclization: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Derivatization at the C4-Position: Amides and Esters

With the core acid in hand, the C4-position can be readily functionalized. The primary routes involve the activation of the carboxylic acid to facilitate nucleophilic attack by amines or alcohols.

Caption: Key pathways for the functionalization of the C4-carboxylic acid.

Experimental Protocol: Synthesis of a C4-Amide Derivative

-

Acid Chloride Formation: To a stirred solution of 6-bromoquinazoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Add oxalyl chloride or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.[5]

-

Amide Coupling: Remove the solvent and excess reagent under reduced pressure. Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Workup and Purification: Allow the reaction to stir at room temperature for 12-16 hours. Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Advanced Functionalization at the C6-Position via Cross-Coupling

The C6-bromo position is the gateway to significant molecular complexity. Palladium-catalyzed cross-coupling reactions are the methods of choice for introducing new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Reaction: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups.[7][8] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, base, and solvent is crucial for achieving high yields.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the 6-bromoquinazoline derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF/water.[7][9]

-

Reaction: Heat the mixture to 80-100°C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF/Water | 175 (MW) | 76-90 | [9] |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90 | Good-Excellent | [10] |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 100 | 80-95 | [10] |

| Table 1. Representative Conditions for Suzuki-Miyaura Coupling Reactions. |

The Buchwald-Hartwig Amination: Forging C-N Bonds

For the synthesis of C6-aminoquinazoline derivatives, the Buchwald-Hartwig amination is the preeminent method.[11][12] This reaction couples the aryl bromide with a wide variety of primary and secondary amines. The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the 6-bromoquinazoline derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%) to an oven-dried Schlenk tube.[13]

-

Reagents and Solvent: Remove the tube from the glovebox. Add the amine (1.1-1.3 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq). Add an anhydrous, degassed solvent like toluene or 1,4-dioxane via syringe.[13]

-

Reaction: Seal the tube and heat the mixture to 80-120°C for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Primary/Secondary Amines | [13] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Primary Amines, Anilines | [11][14] |

| Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | Cyclic Amines | [13] |

| Table 2. Representative Conditions for Buchwald-Hartwig Amination Reactions. |

Conclusion

The 6-bromoquinazoline-4-carboxylic acid scaffold represents a highly valuable and strategically designed platform for modern drug discovery. Its synthesis from readily available starting materials and its capacity for orthogonal functionalization at the C4 and C6 positions provide a robust and flexible approach to generating large, diverse chemical libraries. The application of powerful synthetic tools, particularly palladium-catalyzed cross-coupling reactions, allows for the precise installation of a wide range of functionalities, enabling a thorough exploration of structure-activity relationships. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile scaffold in the pursuit of novel therapeutic agents.

References

- Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline - Benchchem. (URL: )

-

Khan I., Ibrar A., Ahmed W., Saeed A. (2015). Synthetic approaches, functionalization and therapeutic potential of quinazoline and quinazolinone skeletons: the advances continue. European Journal of Medicinal Chemistry, 90. (URL: [Link])

-

G. Qiu, P. Huang, Q. Yang, H. Lu, J. Xu, Z. Deng, M. Zhang, Y. Peng, Synthesis, 2013, 45, 3131-3136. (URL: [Link])

-

Maiden, T. M. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. A. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry, 21(41), 14342-6. (URL: [Link])

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). (URL: [Link])

-

6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (URL: [Link])

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. (2019). (URL: [Link])

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (URL: [Link])

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed. (2023). (URL: [Link])

-

Tiwary BK, Pradhan K, Nanda AK, Chakraborty R (2015) Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. J. Chem Biol Ther 1: 104. (URL: [Link])

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. (2014). (URL: [Link])

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (URL: [Link])

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. (2022). (URL: [Link])

-

Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (URL: [Link])

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. (2025). (URL: [Link])

-

Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (URL: [Link])

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). (URL: [Link])

-

6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022). (URL: [Link])

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. omicsonline.org [omicsonline.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Bromo Moiety

An In-depth Technical Guide to the Biological Activity of 6-Bromoquinazoline Compounds

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, thereby serving as a robust foundation for the development of diverse therapeutic agents. Numerous quinazoline derivatives have been successfully developed and approved by the FDA as anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily functioning as protein kinase inhibitors.[1][2]

The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance the biological activities of these compounds.[2] This halogen substitution can modulate the molecule's electronic properties, lipophilicity, and binding interactions with target proteins, often leading to improved potency and selectivity. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanisms of action of 6-bromoquinazoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Building the Core Scaffold

The foundation of exploring the biological activities of 6-bromoquinazoline derivatives lies in their efficient and reproducible synthesis. The most common and reliable synthetic routes start from 5-bromoanthranilic acid, which serves as a key precursor. The causality behind this choice is the ready availability of the starting material and the strategic placement of the bromine atom, which remains intact through the cyclization reactions that form the quinazoline core.

General Synthetic Workflow

The synthesis typically involves a multi-step process where the pyrimidine ring is constructed onto the pre-brominated benzene ring of 5-bromoanthranilic acid. Subsequent modifications at the 2, 3, and 4-positions allow for the creation of a diverse library of derivatives for biological screening.

Caption: General synthetic workflow for 6-bromoquinazoline derivatives.

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol describes the synthesis of a key intermediate used for further derivatization. The choice of reagents and conditions is critical for achieving a high yield and purity, which is a self-validating aspect of the protocol; a successful outcome confirms the reaction's efficacy.

Materials:

-

5-bromoanthranilic acid

-

Phenyl isothiocyanate

-

Triethylamine

-

Absolute ethanol

-

Standard reflux and filtration apparatus

Procedure:

-

In a round-bottom flask, create a mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL).[2]

-

Heat the mixture to reflux at approximately 65°C for 20 hours. The extended reflux time is necessary to ensure the complete cyclization and formation of the quinazoline ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction is nearing completion.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the cooled mixture to collect the solid precipitate.

-

Wash the obtained residue with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Recrystallize the solid from ethanol to yield the purified product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[2]

-

Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

II. Anticancer Activity: Targeting Uncontrolled Cell Growth

The most extensively studied biological activity of 6-bromoquinazoline derivatives is their potent anticancer effect. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, establishing them as a promising scaffold for oncology drug discovery.[3][4]

Mechanism of Action: Inhibition of EGFR Signaling

A primary mechanism through which many 6-bromoquinazoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5] EGFR is a transmembrane protein that, upon activation by its ligands (like EGF), triggers a downstream signaling cascade that promotes cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and subsequent uncontrolled cell growth.[3]

6-bromoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the EGFR tyrosine kinase domain. This blockade prevents the autophosphorylation of the receptor, thereby halting the downstream signaling cascade and inhibiting cancer cell proliferation while inducing programmed cell death (apoptosis).[3]

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazolines.

Quantitative Cytotoxicity Data

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth in vitro.

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5b | 3-fluoro-phenyl | MCF-7 (Breast) | 0.53 | [5][6] |

| 5b | 3-fluoro-phenyl | SW480 (Colon) | 1.95 | [5][6] |

| 8a | Aliphatic linker at SH | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |

| 8a | Aliphatic linker at SH | SW480 (Colon) | 17.85 ± 0.92 | [1][2] |

| IIIc | Not specified | MCF-7 (Breast) | 0.236 | |

| Vb | Not specified | MCF-7 (Breast) | 0.316 | [4] |

| Cisplatin | (Control) | MCF-7 / SW480 | > 5b | [5][6] |

| Erlotinib | (Control) | MCF-7 | > 8a | [1][2] |

Note: Lower IC₅₀ values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) for selectivity testing.[1]

-

Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

96-well microplates.

-

6-bromoquinazoline test compounds and a positive control (e.g., Cisplatin, Doxorubicin).[1]

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compounds. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

III. Antimicrobial and Antiviral Activities

While the primary focus has been on anticancer applications, the 6-bromoquinazoline scaffold also exhibits promising antimicrobial and antiviral properties.

Antibacterial and Antifungal Activity

Several studies have synthesized and screened 6-bromoquinazoline derivatives against a panel of pathogenic microbes.[7] These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[8][9][10] For instance, certain 6,8-dibromo-4(3H)quinazolinone derivatives displayed potent activity, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.78 µg/ml against C. albicans.[9]

Antiviral Potential

The exploration of antiviral activity has yielded specific hits. A study on 6-bromo-2,3-disubstituted-4(3H)-quinazolinones found one derivative to be particularly potent against the vaccinia virus, with a MIC of 1.92 µg/ml.[11] This suggests that the scaffold may be valuable for developing agents against Pox viruses.[11] However, the same study found that none of the tested compounds exhibited significant activity against HIV-1.[11]

IV. Computational Modeling in Drug Design

Modern drug discovery heavily relies on computational methods to predict and explain the interactions between a drug molecule and its biological target. For 6-bromoquinazoline derivatives, molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating their binding modes with EGFR.[1][2][5]

These studies consistently show that the quinazoline core fits snugly into the ATP-binding site of EGFR. The simulations reveal key interactions, such as hydrogen bonds with critical amino acid residues (e.g., Met793) and hydrophobic interactions, which anchor the molecule in the active site.[2] Computational analysis also helps rationalize the structure-activity relationships (SAR) observed experimentally, explaining why certain substitutions enhance binding affinity and, consequently, inhibitory potency.[1]

Caption: Workflow for computational drug design and validation.

V. Conclusion and Future Perspectives

The collective evidence strongly supports the 6-bromoquinazoline scaffold as a highly versatile and potent pharmacophore in drug discovery. Its derivatives have demonstrated significant, well-documented anticancer activity, primarily through the inhibition of the EGFR signaling pathway.[3] Furthermore, emerging research highlights their potential as antibacterial, antifungal, and antiviral agents.

The path forward involves several key research directions:

-

Lead Optimization: Further chemical modifications of the most potent hits can be performed to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).

-

Overcoming Drug Resistance: Designing novel 6-bromoquinazoline derivatives that can effectively inhibit mutated forms of target proteins (e.g., T790M mutation in EGFR) is a critical area of research.[2]

-

Target Deconvolution: While EGFR is a known target, it is plausible that these compounds interact with other kinases or biological targets. Broader screening and proteomic studies could uncover novel mechanisms of action.

-

Combination Therapies: Investigating the synergistic effects of 6-bromoquinazoline derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

For drug development professionals, the 6-bromoquinazoline core represents a validated starting point with a wealth of existing data, providing a solid foundation for developing next-generation targeted therapies.

References

-

Zare, S., Emami, L., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

-

Onkol, T., Dogruer, D. S., Ito, M., & Baba, M. (2008). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Turkish Journal of Chemistry, 32(4), 463-472. [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

Rajveer, C. H., Swarnalatha, C. H., Rathinaraj, B. S., & Sudhrshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(Suppl 3), 111-114. [Link]

-

Ahmed, M. F. (2017). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

Zare, S., et al. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Request PDF on ResearchGate. [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2394-2403. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. R Discovery. [Link]

-

Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Advances in Image and Video Processing, 11(3), 32-38. [Link]

-

Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2017). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 12(4), 269-277. [Link]

-

Zhang, B., et al. (2022). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mediresonline.org [mediresonline.org]

- 8. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 9. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 11. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Ammonium 6-bromoquinazoline-4-carboxylate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Ammonium 6-bromoquinazoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on oncology. This technical guide delves into the hypothesized mechanism of action of this compound, a specific derivative poised for further investigation. By synthesizing data from structurally related 6-bromoquinazoline analogs, we present a comprehensive overview of its most probable biological targets and the experimental methodologies required for their validation. This document is intended to serve as a roadmap for researchers and drug development professionals in elucidating the therapeutic potential of this compound.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazolines and their derivatives are heterocyclic compounds that have garnered immense interest from medicinal chemists due to their diverse pharmacological profiles.[1][2] These molecules are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Notably, the introduction of a bromine atom at the 6-position has been a successful strategy in the design of potent enzyme inhibitors, particularly in the realm of oncology.[4][5]

Profile of this compound

This compound is a specific salt form of 6-bromoquinazoline-4-carboxylic acid.[6][7] While direct and extensive biological studies on this particular salt are not widely published, its core structure, 6-bromoquinazoline, is a well-explored pharmacophore. The presence of the carboxylate group at the 4-position and the bromine atom at the 6-position are key features that likely dictate its biological interactions.

| Property | Value |

| CAS Number | 474710-80-0[7][8][9] |

| Molecular Formula | C9H8BrN3O2[7][8] |

| Molecular Weight | 270.08 g/mol [7][8] |

Hypothesized Mechanism of Action: Insights from Structural Analogs

The mechanism of action for this compound can be inferred from the extensive research conducted on its structural analogs. The overwhelming body of evidence points towards the inhibition of key enzymes involved in cellular signaling pathways, particularly those implicated in cancer.

Primary Hypothesis: EGFR Tyrosine Kinase Inhibition

The most probable mechanism of action for 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4][10] EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Its overexpression or mutation is a common feature in many types of cancers, making it a prime target for anticancer therapies.[2]

Several studies have demonstrated that 6-bromoquinazoline derivatives exhibit potent cytotoxic activity against cancer cell lines that overexpress EGFR, such as MCF-7 (breast cancer) and SW480 (colorectal cancer).[4][11] Molecular docking studies have further elucidated the binding modes of these compounds within the ATP-binding pocket of the EGFR kinase domain, providing a structural basis for their inhibitory activity.[4][10] The quinazoline core mimics the adenine portion of ATP, while substitutions at various positions can form key interactions with specific amino acid residues in the active site.

Other Potential Mechanisms of Action

While EGFR inhibition is the most prominent hypothesis, the quinazoline scaffold is known to interact with other biological targets. These represent secondary, yet plausible, mechanisms of action for this compound.

-

Tyrosinase Inhibition: Certain quinazolinone derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[12] This suggests a potential application in treating hyperpigmentation disorders.

-

Cytochrome P450 (CYP) Inhibition: Some quinazoline analogs have been identified as inhibitors of CYP enzymes, such as CYP1B1, which is implicated in the development of several cancers.[13]

-

Cyclooxygenase (COX) Inhibition: Derivatives of 4(3H)-quinazolinone have demonstrated inhibitory activity against COX-2, suggesting potential anti-inflammatory applications.[1]

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a fundamental first step to evaluate the compound's effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of EGFR.

Principle: This assay typically uses a purified recombinant EGFR kinase domain and a synthetic peptide substrate. The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is then quantified, often using luminescence or fluorescence-based detection methods.

Protocol:

-

Reaction Setup: In a 96-well plate, add the EGFR kinase, the peptide substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate.

-

Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Determine the IC50 value for EGFR kinase inhibition.

Molecular Docking Studies

Computational docking can provide valuable insights into the binding mode of the compound with its putative target.

Principle: Molecular docking software predicts the preferred orientation of a ligand when bound to a receptor. This can help to rationalize the observed biological activity and guide further lead optimization.

Workflow:

-

Protein Preparation: Obtain the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of 6-bromoquinazoline-4-carboxylic acid and perform energy minimization.

-

Docking: Define the binding site on the EGFR protein (typically the ATP-binding pocket) and run the docking simulation.

-

Analysis: Analyze the predicted binding poses, focusing on key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death.

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine on the cell membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells. Flow cytometry can be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

While direct experimental data on this compound is emerging, a robust hypothesis for its mechanism of action can be formulated based on the extensive research on its structural analogs. The inhibition of EGFR tyrosine kinase stands out as the most probable primary mechanism, positioning this compound as a promising candidate for further investigation in the context of anticancer drug discovery. The experimental protocols outlined in this guide provide a clear and validated path for elucidating its precise biological activity and therapeutic potential.

References

- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. National Institutes of Health (NIH).

- Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.

- First Series of Quinazoline Derivatives a. ResearchGate.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH).

- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).

- Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors. ACS Publications.

- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. ResearchGate.

- This compound.

- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.

- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.

- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate.

- 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7. Benchchem.

- 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | SCBT. Santa Cruz Biotechnology.

- 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0. ChemicalBook.

- methyl 6-bromoquinazolin-4-carboxylate. ChemBK.

- 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT. Suzhou Allbio Pharm Co., Ltd.

- 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemdict.com [chemdict.com]

- 7. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]

- 8. allbiopharm.com [allbiopharm.com]

- 9. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinazoline Derivatives: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have established it as a cornerstone in the development of novel therapeutic agents.[1][3][4] This guide provides a comprehensive overview of quinazoline derivatives, from their fundamental chemical properties and synthesis to their intricate mechanisms of action and diverse therapeutic applications. We will delve into the critical structure-activity relationships that govern their biological effects and explore the experimental protocols that underpin their discovery and development. This document is intended to serve as a vital resource for researchers and professionals dedicated to advancing the field of drug discovery.

The Quinazoline Core: A Privileged Scaffold

The quinazoline nucleus, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid also known as 1,3-diazanaphthalene.[3] Its structure is characterized by the fusion of a benzene ring and a pyrimidine ring.[3] This arrangement confers a unique electronic and steric profile that allows for diverse interactions with biological targets. The stability of the quinazoline core, coupled with the numerous positions available for substitution, provides a versatile platform for the design of targeted therapies.[2]

The first synthesis of a quinazoline derivative was reported in 1895 by August Bischler and Lang through the decarboxylation of a 2-carboxy derivative.[3] Since then, the quinazoline framework has been identified in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, underscoring its biological relevance.[2][3]

Synthesis of Quinazoline Derivatives: Building the Core

A multitude of synthetic strategies have been developed to construct the quinazoline scaffold and its derivatives, ranging from classical methods to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Synthetic Routes

-

Niementowski Quinazolinone Synthesis: This foundational method involves the treatment of anthranilic acid with an amide to yield 4-oxo-3,4-dihydroquinazolines.[3]

-

From 2-Aminobenzonitriles: 2-aminobenzonitriles are versatile starting materials that can be reacted with various reagents to afford a wide array of quinazoline derivatives. For instance, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides diverse quinazolines in good yields.

Modern Catalytic Methods

Recent advancements in organic synthesis have introduced more efficient and environmentally friendly methods for quinazoline synthesis.

-

Ruthenium-Catalyzed Dehydrogenative Coupling: A ruthenium-catalyzed dehydrogenative synthesis of 2-arylquinazolines offers a straightforward approach.[5] An in situ formed ruthenium catalytic system has been shown to be highly selective for the dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to form quinazoline products.[6]

-